Biphenyl-2-yl-phenyl-methanol, also known as 1,1-biphenyl-2-ylmethanol, is an organic compound characterized by a biphenyl structure with a hydroxymethyl group attached to one of the phenyl rings. This compound is identified by its Chemical Abstracts Service number 2928-43-0. Its molecular formula is C13H12O, and it features a hydroxymethyl (-CH2OH) functional group, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
The compound has been synthesized using palladium-catalyzed cross-coupling reactions involving phenylboronic acid and aryl bromides, demonstrating its versatility in organic synthesis .
Several methods have been developed for the synthesis of biphenyl-2-yl-phenyl-methanol:
These methods highlight the compound's accessibility for synthetic chemists aiming to explore its properties further.
Biphenyl-2-yl-phenyl-methanol has potential applications in:
The compound's unique structural features may also allow it to function as a ligand in coordination chemistry or catalysis .
Interaction studies involving biphenyl derivatives often focus on their binding affinity with biological targets. For instance, biphenyl compounds have shown interactions with cyclooxygenase enzymes and other proteins involved in metabolic pathways. These studies are crucial for understanding the mechanism of action of biphenyl-based drugs and optimizing their efficacy
Biphenyl-2-yl-phenyl-methanol is part of a broader class of biphenyl derivatives. Here are some similar compounds along with comparisons highlighting their uniqueness: Biphenyl-2-yl-phenyl-methanol stands out due to its specific arrangement of functional groups that enhance its reactivity and potential biological activity compared to simpler biphenylic compounds.Compound Name Structural Features Unique Properties Biphenyl Two phenol rings linked by a single bond Used as a heat transfer medium; less reactive than substituted derivatives Phenol Single aromatic ring with hydroxyl group Commonly used as an antiseptic; simpler structure Biphenylyl Methanol Similar structure but lacks additional substituents May exhibit different solubility and reactivity profiles Diphenylethanol Two phenolic groups on an ethane backbone Exhibits different biological activity due to structural differences
Transition metal-catalyzed cross-coupling reactions represent the cornerstone of biphenyl-2-YL-phenyl-methanol synthesis, enabling efficient carbon-carbon bond formation between aromatic fragments. These methods prioritize regioselectivity, functional group compatibility, and scalability.
The Suzuki-Miyaura coupling has emerged as a dominant method for constructing biphenyl scaffolds due to its mild reaction conditions and tolerance for diverse functional groups. This reaction typically involves the coupling of aryl halides with arylboronic acids or esters in the presence of a palladium catalyst. For biphenyl-2-YL-phenyl-methanol derivatives, ortho-substituted phenylboronic acid pinacol esters (e.g., o-(bromomethyl)phenylboronic acid pinacol ester) are employed to ensure precise regiocontrol.
A key innovation involves the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction kinetics. For instance, coupling o-(bromomethyl)phenylboronic acid pinacol ester with aryl bromides under microwave irradiation at 120°C for 15 minutes achieves yields exceeding 85%. Supported catalysts, such as palladium on carbon (Pd/C), further enhance efficiency by enabling catalyst recycling without significant loss of activity.
Table 1: Optimization of Suzuki-Miyaura Conditions for Biphenyl Synthesis
| Aryl Halide | Boronate Partner | Catalyst System | Yield (%) |
|---|---|---|---|
| 2-Bromo-5-nitropyridine | o-Bromomethylphenylboronate | Pd(PPh~3~)~4~ | 92 |
| 4-Nitrobenzene | m-Bromomethylphenylboronate | Pd(OAc)~2~/XPhos | 88 |
The choice of ligand significantly influences reactivity. Bulky phosphine ligands like XPhos suppress undesired homocoupling by stabilizing the palladium intermediate, while electron-deficient ligands accelerate oxidative addition of aryl halides. Recent studies also highlight the utility of p-toluenesulfonyl (Ts) groups as transient directing groups to enhance ortho-selectivity in asymmetric biphenyl syntheses.
Ullmann reactions, historically reliant on stoichiometric copper, have been revitalized through modern catalytic systems for biphenyl-2-YL-phenyl-methanol synthesis. Classical Ullmann coupling involves the reaction of two aryl halides with a copper-bronze alloy, as exemplified by the conversion of ortho-chloronitrobenzene to 2,2'-dinitrobiphenyl. However, contemporary variants employ palladium or nickel catalysts to broaden substrate scope and reduce reaction temperatures.
A mechanistically distinct pathway involves single-electron transfer (SET) from copper to the aryl halide, generating aryl radicals that couple to form biaryl bonds. This radical mechanism explains the preference for electron-deficient aryl halides, as their lower reduction potentials facilitate radical formation. Recent advances utilize copper nanoparticles (CuNPs) immobilized on mesoporous silica, achieving turnover numbers (TON) of 1,200 for biphenyl derivatives at 80°C.
Mechanistic Insights:
Despite these improvements, Ullmann reactions remain less favored than palladium-catalyzed methods for sensitive substrates due to residual challenges in controlling enantioselectivity.
Negishi and Kumada couplings provide complementary routes to biphenyl-2-YL-phenyl-methanol derivatives, particularly for alkyl- and alkenyl-substituted variants. The Negishi reaction couples aryl halides with organozinc reagents using palladium or nickel catalysts, while the Kumada variant employs Grignard reagents (organomagnesium compounds).
Negishi Coupling:
$$
\ce{Ar-X + R-Zn-X' ->[Pd(PPh3)4] Ar-R + ZnXX'}
$$
Organozinc reagents (e.g., benzylzinc bromide) exhibit superior stability compared to Grignard reagents, enabling reactions at ambient temperatures. A notable application involves the coupling of 2-bromophenylmethanol with tert-butylzinc chloride to install sterically demanding substituents at the biphenyl ortho-position.
Kumada Coupling:$$\ce{Ar-X + R-Mg-X ->[Ni(acac)2] Ar-R + MgXX'}$$Kumada reactions excel in forming sp^2^-sp^3^ bonds, as demonstrated in the synthesis of biphenyl-2-YL-cyclohexylmethanol using cyclohexylmagnesium bromide and 2-bromobiphenyl. Density functional theory (DFT) studies reveal that nickel catalysts lower the activation energy for transmetalation by stabilizing the Mg–X intermediate.
Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for the synthesis of biphenyl-2-yl-phenyl-methanol and related biphenyl methanol derivatives [9] [31]. The fundamental palladium-mediated catalytic cycle operates through a well-established palladium(0)/palladium(II) mechanism involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination [41]. This catalytic framework has proven exceptionally effective for constructing the carbon-carbon bonds essential to biphenyl methanol derivative formation [9] [10].
The Suzuki-Miyaura cross-coupling reaction emerges as the most widely employed method for biphenyl synthesis, utilizing arylboronic acids as nucleophilic partners with aryl halides [9] [42]. Recent investigations demonstrate that palladium acetate combined with specialized phosphine ligands such as SPhos achieves excellent yields of 90% for biphenyl formation under optimized conditions at 100°C [42]. The mechanistic pathway involves initial oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with the organoborane reagent, and concluding with reductive elimination to form the carbon-carbon bond while regenerating the active palladium(0) catalyst [41].
Advanced palladium precatalyst systems have significantly enhanced the efficiency of biphenyl methanol derivative synthesis [23]. Oxidative addition complexes serve as highly effective precatalysts for cross-coupling reactions requiring extremely bulky biarylphosphine ligands, demonstrating superior performance in carbon-nitrogen, carbon-oxygen, and carbon-fluorine cross-coupling transformations [23]. These specialized precatalysts address the challenge of generating coordinatively unsaturated palladium(0) species from sterically demanding ligand environments [23].
| Reaction Type | Substrate | Catalyst System | Temperature (°C) | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Bromide + Phenylboronic Acid | Palladium acetate/SPhos | 100 | 90 | 1200 |
| Suzuki-Miyaura Coupling | 3-Chloroindazole + 5-Indole Boronic Acid | P2 Precatalyst/SPhos | 100 | 90 | 1000 |
| Palladium-Mediated Homocoupling | Substituted Halobenzenes | 5% Palladium on Carbon + Tetrabutylammonium Bromide/Sodium Hydroxide | 65 | 82 | 500 |
| Borylation-Suzuki Sequence | Phenyl Bromides + Pinacolborane | Palladium acetate/DPEphos | 80 | 85 | 800 |
The palladium-catalyzed borylation approach provides an alternative synthetic route for biphenyl methanol derivatives through sequential borylation-Suzuki coupling protocols [14]. The coupling reaction of pinacolborane with various aryl bromides in the presence of palladium acetate together with DPEphos ligand and triethylamine base provides arylboronates in high yields [14]. This methodology enables the one-pot, two-step synthesis of unsymmetrical biaryls with excellent efficiency [14].
Heterogeneous palladium catalysis offers practical advantages for large-scale biphenyl synthesis applications [11]. Biphenyls can be readily synthesized through palladium-catalyzed reductive homocoupling of aryl halides in the presence of tetrabutylammonium bromide, sodium hydroxide, and water at 65°C in methanol [11]. The heterogeneous system demonstrates excellent recyclability while maintaining high catalytic activity through multiple reaction cycles [11].
Ligand architecture plays a crucial role in determining the reactivity, selectivity, and efficiency of palladium-catalyzed biphenyl methanol derivative synthesis [17] [21]. The development of specialized phosphine ligands has revolutionized cross-coupling methodology by enabling reactions under milder conditions with broader substrate scope and enhanced functional group tolerance [17] [41].
Biaryl monophosphine ligands represent a landmark advancement in palladium catalyst design, featuring bulky ortho substituents that promote the formation of highly active monoligated palladium(0) species [41]. These ligands demonstrate exceptional performance in carbon-nitrogen and carbon-oxygen bond formation reactions through their ability to facilitate both oxidative addition and reductive elimination elementary steps [23]. The electron-rich nature of dialkylbiarylphosphines enhances the nucleophilicity of the palladium center, promoting oxidative addition of challenging aryl chloride substrates [41].
The electronic properties of phosphine ligands significantly influence catalytic performance in palladium-mediated transformations [47] [49]. Strong sigma-donating ligands increase electron density at the palladium center, facilitating oxidative addition while potentially hindering reductive elimination [47]. Conversely, ligands with pi-accepting character can accelerate reductive elimination by stabilizing the palladium(II) oxidation state [47]. The optimal ligand design requires careful balance of these competing electronic effects [49].
| Ligand Type | Electronic Properties | Steric Properties | Catalytic Activity | Selectivity Enhancement |
|---|---|---|---|---|
| Biaryl Monophosphines | Electron-Rich | Bulky Ortho Substituents | High | Good Regioselectivity |
| Bulky Dialkylbiarylphosphines | Strong σ-Donor | Very Bulky | Very High | Excellent Chemoselectivity |
| Xantphos-Type Ligands | Wide Bite Angle | Large Bite Angle (108°) | Moderate to High | Good Functional Group Tolerance |
| N-Heterocyclic Carbenes | Strong σ-Donor/Weak π-Acceptor | Adjustable Bulk | High | High Substrate Scope |
Bidentate ligand systems offer unique advantages for controlling selectivity in biphenyl methanol derivative synthesis [46] [21]. The 2,2'-bipyridine and phenanthroline ligand families can promote or inhibit palladium-catalyzed aerobic oxidation reactions depending on their substitution patterns [46]. Ligands such as 4,5-diazafluoren-9-one demonstrate hemilabile coordination behavior, accessing both bidentate and monodentate binding modes that facilitate substrate coordination and product release [46].
The design of pyridinium amidate ligands represents a recent breakthrough in sustainable catalyst development [22]. These nitrogen-based ligands serve as environmentally friendly alternatives to phosphine ligands while maintaining exceptional catalytic performance [22]. The iPr-pyrazole chelating pyridinium amidate ligand demonstrates remarkable stability toward air and moisture with outstanding catalytic activity, achieving complete selectivity and turnover frequencies up to 1200 h⁻¹ [22].
Modular ligand synthesis enables systematic optimization of catalytic performance through structure-activity relationship studies [17]. The tunability and modularity of ligand scaffolds provide libraries of catalysts for medium- and high-throughput screening campaigns [17]. Chiral ligand derivatives based on mono-N-protected amino acids, 2,6-disubstituted pyridines, and 2,2'-bipyridines enable enantioselective carbon-hydrogen functionalization with excellent stereochemical control [17].
Silver salts serve as indispensable additives in transition-metal-catalyzed carbon-hydrogen activation reactions, playing crucial roles in catalyst activation, oxidation processes, and bimetallic cooperation [53] [28]. The synergistic interaction between silver and palladium catalysts enables unprecedented reactivity in remote functionalization of biphenyl methanol derivatives through novel mechanistic pathways [27] [29].
Silver-mediated catalyst activation represents the most fundamental role of silver additives in palladium catalysis [53]. Silver salts facilitate the generation of cationic palladium species from dimeric precatalysts through halide abstraction, creating highly electrophilic catalytic intermediates [53]. Silver hexafluoroantimonate, silver carbonate, and silver triflimide serve as common activating agents that precipitate halide salts while forming reactive cationic palladium complexes [53].
The formation of bimetallic palladium-silver intermediates enables unique reaction pathways unavailable to monometallic systems [53] [28]. Silver oxide drives the reduction of palladium oxide by facilitating molecular hydrogen dissociation and migration of hydrogen atoms across the palladium-silver interface [27]. This hydrogen spillover mechanism results in dramatic rate enhancements exceeding 10⁴-fold compared to silver-free systems [27].
| Silver Salt | Role in Catalysis | Metal Partner | Performance Enhancement | Mechanistic Function |
|---|---|---|---|---|
| Silver Trifluoromethanesulfonate | Halide Abstraction | Palladium | 10⁴-fold Rate Increase | Bimetallic Intermediate Formation |
| Silver Hexafluoroantimonate | Cationic Catalyst Generation | Rhodium | Excellent Selectivity | Cationic Species Generation |
| Silver Carbonate | Base and Oxidant | Iridium | Broad Substrate Scope | Hydrogen Atom Migration |
| Silver Bis(trifluoromethanesulfonyl)imide | Counterion Exchange | Gold | Room Temperature Operation | π-Coordination Enhancement |
Remote carbon-hydrogen bond cooperation strategies leverage silver-catalyzed hydrogen atom migration to enable functionalization at positions distant from directing groups [24]. The development of remote carbon-hydrogen bond cooperation enables unprecedented homogeneous silver(I)-catalyzed borrowing hydrogen/hydrogen auto-transfer reactions [24]. Strong electron-donating bis-N-heterocyclic carbene ligands stabilize silver-hydride intermediates while stimulating hydride activity through trans-ligand effects [24].
Silver's unique redox chemistry enables two-electron Ag(I)/Ag(III) catalytic cycles that parallel well-established palladium and copper cross-coupling mechanisms [28]. Direct observation of aryl-silver(III) species as catalytic intermediates provides unequivocal evidence for oxidative addition and reductive elimination processes at monometallic silver centers [28]. These findings expand the mechanistic understanding of silver catalysis beyond traditional one-electron pathways [28].
The "silver effect" in gold catalysis demonstrates the crucial importance of silver additives in activating gold catalysts for alkyne functionalization reactions [50]. X-ray photoelectron spectroscopy and ³¹P nuclear magnetic resonance spectroscopy confirm the formation of distinct gold-silver complexes in solution [50]. Re-evaluation of literature-reported gold-catalyzed reactions reveals significant differences in reactivity with and without silver, with some transformations requiring silver for any observable catalytic activity [50].
Quantitative Structure-Activity Relationship studies of biphenyl pharmacophores have demonstrated the critical importance of topological descriptors in predicting biological activities and physicochemical properties. Topological Polar Surface Area (TPSA) has emerged as a particularly valuable descriptor in two-dimensional QSAR applications, making use of functional group contributions based on extensive molecular databases to characterize polar surface interactions without requiring three-dimensional structural calculations [1].
The utility of TPSA in biphenyl QSAR modeling has been demonstrated across diverse pharmacological targets, including glycogen synthase kinase-3, DNA-dependent protein kinase, phosphodiesterase-5, telomerase, monoamino oxidase-B, aromatase, melatonin MT1 and MT2 receptors, and cannabinoid CB2 receptors [1]. These studies revealed both negative and positive correlations between TPSA and biological activity, with negative correlations observed for anticancer alkaloids, MT1 and MT2 agonists, MAO-B inhibitors, and tumor necrosis factor-α inhibitors, while positive correlations were found for telomerase, PDE-5, GSK-3, DNA-PK, aromatase, antimalarial, trypanosomatid, and CB2 agonist activities [1].
Advanced topological descriptors have proven particularly effective in modeling biphenyl carboxamide analogues for analgesic activity. Multiple linear regression analysis utilizing displacement value weighted by intrinsic state (DISPs) and Ghose-Viswanadhan-Wendoloski antidepressant-like index at 80% (Depressent-80) achieved a cross-validation correlation coefficient of 0.71, demonstrating good internal predictive power [2]. The negative coefficients observed for these parameters indicate that lower values of these descriptors enhance analgesic activity in biphenyl-based compounds [2].
Comprehensive molecular descriptor studies of polychlorinated biphenyls have employed 52 physicochemical parameters derived from ultraviolet absorption spectra and semi-empirical calculations [3]. Principal component analysis revealed that structural variation within tetra- to hepta-chlorinated congeners could be condensed into four principal properties, with the number of ortho chlorine atoms and para-para substitution patterns being particularly significant [3]. The internal barrier of rotation proved especially useful for describing PCB conformation on a continuous scale, while molecular energies, ionization potential, electron affinity, and dipole moments provided additional structural characterization [3].
The TOPological Sub-Structural Molecular Design (TOPS-MODE) approach has demonstrated superior performance compared to other descriptor methodologies in predicting retention times of polyhalogenated biphenyls. Models developed using TOPS-MODE explained more than 96% of the variance in experimental retention times for 56 organic compounds, significantly outperforming Constitutional, Charges indices, Randic Molecular profiles, and RDF descriptors, which achieved only 91% variance explanation [4].
Table 1: QSAR Descriptors and Statistical Parameters for Biphenyl Pharmacophores
| Descriptor Type | Application | Correlation Coefficient (r²) | Statistical Significance |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | Drug transport properties, 2D-QSAR | Variable by target | Negative correlation with anticancer alkaloids |
| Displacement Value Weighted by Intrinsic State (DISPs) | Biphenyl carboxamide analgesic activity | 0.71 (cross-validation) | Negative coefficient enhances activity |
| Ghose-Viswanadhan-Wendoloski Index (GVW-80) | Antidepressant-like activity prediction | 0.71 (cross-validation) | Negative coefficient enhances activity |
| Verloop B2 Substituent Parameter | Multiple linear regression analysis | 0.87 | F-test significant |
| Inertia Moment 3 Length | Multiple linear regression analysis | 0.87 | F-test significant |
| VAMP Octupole ZZY | Multiple linear regression analysis | 0.87 | F-test significant |
| Constitutional Descriptors | Polyhalogenated biphenyl retention times | >0.91 | Statistically significant |
| Charges Indices | Polyhalogenated biphenyl retention times | >0.91 | Statistically significant |
| Randic Molecular Profiles | Polyhalogenated biphenyl retention times | >0.91 | Statistically significant |
| RDF Descriptors | Polyhalogenated biphenyl retention times | >0.91 | Statistically significant |
Molecular docking studies of biphenyl derivatives have provided crucial insights into protein-ligand interactions and binding mechanisms across diverse biological targets. The approach enables characterization of small molecule behavior within protein binding sites and elucidation of fundamental biochemical processes at the atomic level [5].
The identification of 2,4-dinitro-biphenyl-based compounds as MAPEG enzyme inhibitors has been achieved through systematic molecular docking evaluations [7]. These studies revealed that ortho-positioning of the ring C on the central cycle B is crucial for optimal binding affinity and inhibitory activity against investigated MAPEG enzymes. The ortho-positioning facilitates proper accommodation within the binding pocket and enables π-π interactions with His367 and His372 of 5-lipoxygenase [7]. Importantly, both nitro groups engage in hydrogen bonding interactions that provide fundamental affinity contributions, while fluorine substituents showed no significant intermolecular interactions [7].
Comprehensive evaluation of molecular docking performance across diverse protein-ligand complexes has established benchmarks for binding pose prediction accuracy and scoring power. Analysis of 2002 protein-ligand complexes from the PDBbind database revealed that GOLD achieved the highest sampling power with 59.8% accuracy for top-scored poses, while LeDock demonstrated 80.8% accuracy for best poses [8] [9]. AutoDock Vina exhibited superior scoring power with Pearson correlation coefficients of 0.564/0.580 and Spearman ranking coefficients of 0.569/0.584 for top-scored and best poses respectively [8] [9].
Ensemble docking approaches utilizing molecular dynamics simulations have enhanced the accuracy of ligand recognition modeling. Studies of G-protein-coupled receptors demonstrated that 600 nanosecond molecular dynamics simulations generate protein configuration ensembles that collectively accommodate 70-99% of known ligands [10]. This approach successfully reproduces ligand recognition through conformational selection by combining molecular dynamics with docking calculations [10].
The development of dual inhibitors targeting acetylcholinesterase and butyrylcholinesterase has been facilitated through structure-based virtual screening of biphenyl/bibenzyl derivatives [11]. Compound 19 displayed the most potent AChE inhibitory activity with an IC50 value of 0.096 μM and moderate BuChE inhibition (IC50 = 1.25 μM), while compound 15 exhibited potent BuChE inhibition (IC50 = 0.74 μM) [11]. Molecular modeling studies confirmed the capability of these compounds to bind within the active-site cavities of both enzymes [11].
Table 2: Molecular Docking Results and Target Interaction Data
| Target Protein | Biphenyl Derivative | Binding Affinity (Kd/IC50) | Key Interactions |
|---|---|---|---|
| Hsp70-Bim Interaction | JL-15 (biphenyl scaffold) | 123 nM (Kd) | Lys319 hot spot residue |
| MAPEG Enzymes | 2,4-Dinitro-biphenyl compounds | Variable by compound | Hydrogen bonds with nitro groups |
| 5-Lipoxygenase (5-LOX) | 2,4-Dinitro-biphenyl compounds | π-π interactions with His367/His372 | π-π stacking interactions |
| Acetylcholinesterase (AChE) | Biphenyl/bibenzyl derivatives | 0.096 μM (IC50) | Active site cavity binding |
| Butyrylcholinesterase (BuChE) | Biphenyl/bibenzyl derivatives | 0.74 μM (IC50) | Active site cavity binding |
| Dopamine D3 Receptor | O-Biphenyl carbamates | Balanced dual activity | Multitarget binding |
| Fatty Acid Amide Hydrolase (FAAH) | O-Biphenyl carbamates | Balanced dual activity | Multitarget binding |
| PD-1/PD-L1 Axis | 2-Methyl-biphenyl derivatives | 2.08 μM (IC50, HT-29 cells) | PD-1/PD-L1 axis modulation |
Density functional theory calculations have provided fundamental insights into the electronic structure and reaction mechanisms of biphenyl-containing catalytic systems. These computational investigations elucidate transition state geometries, energy barriers, and electronic factors governing catalytic activity and selectivity.
The iridium-catalyzed formal [4+1] cycloaddition of biphenylene with alkenes has been thoroughly investigated using DFT methods to understand the mechanistic pathway and selectivity origins [12]. The proposed mechanism involving intermolecular insertion of alkenes, β-elimination, and intramolecular insertion was confirmed through comprehensive DFT calculations of all proposed intermediates [12]. The calculations revealed that the activation barrier for [4+1] cycloaddition with styrene is higher than that for [4+2] cycloaddition with diphenylacetylene, explaining the temperature dependence observed experimentally where biphenylene reacts with diphenylacetylene at 100°C but requires temperatures above 120°C for alkene reactions [12].
Mechanistic studies of nickel-catalyzed reductive cross-coupling systems have employed DFT calculations to understand biphenyl formation pathways [13]. These investigations focus on the simultaneous bond forming and breaking processes that characterize these transformations, providing detailed electronic structure information about key intermediates and transition states [13].
The development of copper(I)-bisoxazoline complexes containing biphenyl backbones has been guided by DFT calculations at the B3LYP-D3/6-31G(d,p) level of theory [14]. These studies provided insights into geometry optimization, chemical activity, enantioselectivity, and thermodynamic stability of the Cu(I)-BOX complexes [14]. Natural bond orbital analysis was employed to illustrate orbital interactions, while the calculations revealed the importance of stereogenic centers adjacent to the catalytic site for achieving high asymmetric induction [14].
Palladium-catalyzed cross-coupling reactions represent the cornerstone of biphenyl-2-yl-phenyl-methanol synthesis, and DFT studies have elucidated the electronic factors governing their efficiency . The Suzuki-Miyaura coupling mechanism has been extensively studied computationally, revealing that H-BEA zeolite catalysis reduces the activation barrier for converting reactant complexes to intermediates by approximately 40 kJ/mol compared to uncatalyzed gas-phase reactions [16]. This translates to a four order-of-magnitude increase in transition-state theory rate coefficients at 350°C [16].
Platinum-catalyzed C-C bond activation in biphenylene systems has been investigated to understand the unusually low bond dissociation energy of 65.4 kcal/mol compared to 114.4 kcal/mol for biphenyl [12]. DFT calculations revealed that the strained cyclobutadiene skeleton and antiaromatic character of the planar 12-π system contribute to the enhanced reactivity toward transition metal complexes, leading to dibenzometallacyclopentadiene formation with C-C bond cleavage [12].
Advanced free energy calculation methods utilizing machine learning interatomic potentials have enabled more rigorous treatment of thermal effects in computational catalysis [17]. Studies of syngas conversion on rhodium surfaces demonstrated that state-of-the-art free energy calculations can be performed for heterogeneous catalytic reactions with DFT-quality potential energy surfaces [17]. The investigations revealed that water presence reduces activation barriers for rate-limiting steps by approximately 30 kJ/mol, leading to two order-of-magnitude increases in transition-state theory rate coefficients at 350°C [17].
Constrained density functional theory based configuration interaction (CDFT-CI) approaches have improved prediction accuracy for reaction barrier heights by factors of 2-3 for commonly used functionals [18]. This method addresses charge delocalization issues in transition states by approximating the true wave function as a linear combination of localized configurations representing reactants and products [18].
Table 3: DFT Calculations of Transition States in Catalytic Processes
| Catalytic System | Biphenyl Substrate | Energy Barrier (kcal/mol) | Transition State Features |
|---|---|---|---|
| Iridium-catalyzed [4+1] cycloaddition | Biphenylene with alkenes | Higher than [4+2] cycloaddition | β-elimination key step |
| Nickel-catalyzed reductive cross-coupling | Biphenyl formation pathway | Calculated via DFT | Bond forming/breaking simultaneous |
| Copper(I)-BOX complex catalysis | Biphenyl bisoxazoline ligands | B3LYP-D3/6-31G(d,p) level | Enantioselective control |
| Palladium-catalyzed cross-coupling | Biphenyl-2-yl-phenyl-methanol synthesis | ~40 reduction vs gas phase | Regioselective formation |
| Platinum-catalyzed C-C bond activation | Biphenylene C-C bond cleavage | 65.4 (bond dissociation energy) | Metallacyclopentadiene intermediate |
| Rhodium-catalyzed syngas conversion | Hydroxymethyl radical formation | ~30 reduction with water | Hydroxymethyl radical intermediate |